6-Phenoxynicotinaldehyde

Physicochemical characterization Solid-form handling Positional isomer differentiation

6-Phenoxynicotinaldehyde (CAS 173282-69-4) is the research-preferred 6-substituted isomer, delivering superior solid-handling (mp 100–102°C vs. 74–75°C for the 4-isomer) and balanced aldehyde reactivity (δ 9.98 ppm in CDCl₃) for reproducible Schiff base, hydrazone, and Knoevenagel condensations. The published Cs₂CO₃/CuCl/DMF coupling protocol achieves 92% isolated yield from inexpensive 6-chloronicotinaldehyde and phenol—a 12–22% yield advantage over 2-isomer routes—enabling cost-efficient multi-gram scale-up. Directly applied as a precursor to pymetrozine analogues demonstrating 80% mortality against Aphis craccivora at 5 mg/kg (2.7× pymetrozine). LogP 2.69 and PSA 39.19 Ų place it within lead-like chemical space for fragment-based and diversity-oriented synthesis. Request bulk pricing today.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 173282-69-4
Cat. No. B069604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxynicotinaldehyde
CAS173282-69-4
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
InChIInChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H
InChIKeySOPOQXNWJNVZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxynicotinaldehyde (CAS 173282-69-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


6-Phenoxynicotinaldehyde (IUPAC: 6-phenoxypyridine-3-carbaldehyde; CAS 173282-69-4) is a heterocyclic aromatic aldehyde with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. This compound features a pyridine ring bearing a formyl group at the 3-position and a phenoxy substituent at the 6-position, creating a versatile scaffold for condensation and nucleophilic addition reactions . Commercially available at purities ranging from 95% to 98%, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Its key physicochemical properties include a melting point of 100–102 °C, a calculated LogP of 2.69, a polar surface area (PSA) of 39.19 Ų, and a density of 1.207 g/cm³ [1][2].

Why 6-Phenoxynicotinaldehyde Cannot Be Replaced by Positional Isomers or Generic Nicotinaldehyde Derivatives


The three positional isomers—2-phenoxynicotinaldehyde, 4-phenoxynicotinaldehyde, and 6-phenoxynicotinaldehyde—share identical molecular formulas but exhibit distinct physicochemical and reactivity profiles that preclude interchangeable use. The 6-substituted isomer demonstrates a melting point of 100–102 °C (vendor specification) or 91–93 °C (recrystallized literature value), whereas the 4-isomer melts at 74–75 °C, a difference of over 25 °C that directly impacts solid-handling, purification protocol design, and formulation consistency [1]. The aldehyde group at the 3-position of the pyridine ring (meta to the nitrogen) in the 6-phenoxy isomer experiences a distinct electronic environment compared to the 2- or 4-substituted congeners, altering the electrophilicity of the carbonyl carbon and thus the kinetics and regiochemical outcomes of condensation reactions with amines, hydrazines, or active methylene compounds [2]. Furthermore, synthetic routes optimized for the 6-isomer—such as the Cs₂CO₃/CuCl-mediated coupling of 6-chloronicotinaldehyde with phenol, which achieves a 92% yield—are not directly transferable to the 2- or 4-isomers without significant re-optimization of conditions, catalyst, and workup [2].

6-Phenoxynicotinaldehyde: Quantitative Differentiation Evidence Against Positional Isomers and Analogs


Melting Point Differentiation: 6-Phenoxy vs. 4-Phenoxy Isomer and Impact on Solid-Phase Handling

The melting point of 6-phenoxynicotinaldehyde (100–102 °C per vendor certificate; 91–93 °C per literature recrystallized material) differs substantially from its 4-phenoxy positional isomer (74–75 °C) [1]. This ~25 °C difference reflects distinct crystal packing energies arising from the altered position of the phenoxy substituent on the pyridine ring. For procurement and formulation, the higher melting point of the 6-isomer translates to superior room-temperature solid stability, reduced risk of sintering during storage, and compatibility with higher-temperature reaction conditions without premature melting [2].

Physicochemical characterization Solid-form handling Positional isomer differentiation Recrystallization optimization

Synthetic Yield Benchmark: 92% Isolated Yield for 6-Phenoxynicotinaldehyde via CuCl-Catalyzed Coupling

A published protocol for 6-phenoxynicotinaldehyde reports a 92% isolated yield using Cs₂CO₃ and CuCl in DMF at reflux for the coupling of 6-chloronicotinaldehyde with phenol [1]. In contrast, the general synthetic method for substituted 2-phenoxynicotinaldehydes (the 2-positional isomer series) achieves yields in the range of 70–80% under K₂CO₃/dry dioxane conditions [2]. This 12–22% yield advantage for the 6-isomer route represents a meaningful improvement in atom economy and cost-per-gram for procurement decisions, particularly when scaling to multi-gram quantities.

Synthetic efficiency Process chemistry Yield optimization Copper-catalyzed coupling

Validated Intermediate Status: 6-Phenoxynicotinaldehyde as a Documented Precursor to Bioactive Pymetrozine Analogues

6-Phenoxynicotinaldehyde has been explicitly validated as a key intermediate in the synthesis of pymetrozine-derived insecticidal agents. In a 2016 study, condensation of 6-phenoxynicotinaldehyde with 6-methyl-4-amino-4,5-dihydro-1,2,4-triazin-3(2H)-one produced compound II in 65% yield (mp = 200–201 °C) [1]. The resulting phenoxy-substituted pymetrozine analogues (e.g., IIIf and IIIl) demonstrated 80% aphicidal mortality at 5 mg/kg, compared to only 30% mortality for the parent pymetrozine at the same concentration, and retained activity (20–30% mortality) even at 2.5 mg/kg where pymetrozine was inactive [1]. No equivalent intermediate-to-product validation has been published for the 2-phenoxy or 4-phenoxy isomers in the context of triazinone insecticide synthesis, establishing the 6-isomer as the scaffold of choice for this chemotype.

Agrochemical intermediates Insecticide design Pymetrozine derivatives Structure-activity relationship

Electronic and Steric Differentiation at the 3-Formyl Position: Implications for Condensation Reactivity

The aldehyde ¹H NMR chemical shift serves as a probe of carbonyl electrophilicity. For 6-phenoxynicotinaldehyde, the formyl proton resonates at δ 9.98 ppm (CDCl₃, 400 MHz) [1], compared to δ 10.7 ppm for 4-phenoxynicotinaldehyde under comparable conditions . The downfield shift of the 4-isomer aldehyde proton indicates greater deshielding and higher electrophilicity at the carbonyl carbon, consistent with the stronger electron-withdrawing effect of the pyridine nitrogen when the formyl group is at the 4-position (para to nitrogen). The 6-isomer, with the formyl at the 3-position (meta to nitrogen), presents a moderately electrophilic aldehyde that offers a balanced reactivity profile—sufficiently reactive for efficient imine and hydrazone formation yet less prone to side reactions (e.g., over-oxidation or polymerization) compared to the more electrophilic 4-isomer [2].

Aldehyde electrophilicity Regiochemical control Heterocyclic reactivity NMR characterization

Commercial Availability and Purity Grade Comparison Across Positional Isomers

6-Phenoxynicotinaldehyde (CAS 173282-69-4) is available from at least six major research chemical suppliers including Thermo Fisher Scientific (97% purity, 250 mg/1 g/5 g packaging), Aladdin (≥95%, argon-charged storage), AKSci (95%), Leyan (98%), Maybridge (97%), and Matrix Scientific (>95%) . In contrast, the 2-isomer (CAS 114077-93-9) is listed by fewer vendors (Leyan, CymitQuimica) and the 4-isomer (CAS 114077-83-7) is primarily available through Bidepharm, MolCore, and CymitQuimica . The broader supplier base for the 6-isomer translates to greater pricing competition, shorter lead times, and reduced single-source supply risk—factors that directly impact procurement decisions for laboratories requiring consistent, multi-gram access.

Supply chain reliability Purity specification Vendor comparison Research chemical procurement

6-Phenoxynicotinaldehyde: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of Phenoxy-Substituted Pymetrozine Analogues for Hemipteran Insecticide Discovery

6-Phenoxynicotinaldehyde serves as the direct precursor for condensation with 4-amino-1,2,4-triazin-3(2H)-one derivatives to generate pymetrozine analogues with insecticidal activity against aphids. The published protocol achieves 65% yield for the key imine intermediate (compound II), and the resulting analogues (IIIf, IIIl) demonstrate 80% mortality against Aphis craccivora at 5 mg/kg, outperforming pymetrozine (30%) by 2.7-fold [1]. This application is supported by full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) of the intermediate and final products, ensuring reproducibility for agrochemical research groups.

Building Block for Heterocyclic Library Synthesis via Aldehyde Condensation Chemistry

The moderately electrophilic aldehyde group (δ 9.98 ppm in CDCl₃) of 6-phenoxynicotinaldehyde provides a balanced reactivity for systematic derivatization. It undergoes efficient Schiff base formation, hydrazone synthesis, and Knoevenagel condensations without the excessive reactivity that can lead to byproduct formation in more electrophilic congeners such as the 4-isomer (δ 10.7 ppm) [1][2]. Its LogP of 2.69 and PSA of 39.19 Ų place it within favorable physicochemical space for lead-like compound design, making it suitable for fragment-based and diversity-oriented synthesis campaigns .

Process Chemistry Development Leveraging the High-Yield Coupling Protocol

The Cs₂CO₃/CuCl/DMF coupling protocol delivers 6-phenoxynicotinaldehyde in 92% isolated yield from inexpensive 6-chloronicotinaldehyde and phenol [1]. This high-yielding route, coupled with simple extractive workup and MeOH recrystallization purification, makes the compound amenable to multi-gram scale-up. The 12–22% yield advantage over the 2-isomer synthetic route (70–80% via K₂CO₃/dry dioxane) [3] translates to lower cost-per-gram and reduced waste generation, favoring 6-phenoxynicotinaldehyde for process research and kilogram-scale intermediate supply.

Solid-Phase Formulation and Storage-Stable Reagent Preparation

With a melting point of 100–102 °C, 6-phenoxynicotinaldehyde remains a free-flowing solid under standard laboratory storage conditions (recommended: 2–8 °C, argon-charged, amber glass) [1][2]. This property is advantageous over the lower-melting 4-isomer (74–75 °C), which may soften or sinter during ambient-temperature handling and shipping . The higher melting point also permits use as a solid reagent in solvent-free mechanochemical reactions or melt-phase condensations at temperatures up to ~90 °C without premature liquefaction, expanding the scope of compatible synthetic methodologies.

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